5-bromo-2-chloro-N-phenylpyrimidin-4-amine
Overview
Description
5-bromo-2-chloro-N-phenylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H7BrClN3 and its molecular weight is 284.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective Amination and Catalysis
- Selective Amination : A study demonstrates the amination of polyhalopyridines, including similar compounds to 5-bromo-2-chloro-N-phenylpyrimidin-4-amine, using palladium-Xantphos complex catalysts to achieve high yields and excellent chemoselectivity. This process underscores the utility of such compounds in selective synthesis methods (Ji, Li, & Bunnelle, 2003).
Regioselectivity in Reactions
- Regioselectivity and Crystallography : Another research effort investigated the regioselective reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, a closely related compound, elucidating the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. The study provided insights into the crystal structure of the product, highlighting the importance of such compounds in understanding molecular and crystalline architectures (Doulah et al., 2014).
Synthesis of Derivatives
- Thiazolo[4,5-d] Pyrimidine Derivatives : Research on the synthesis of thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, derived from compounds similar to this compound, was reported. These derivatives are of interest for their potential applications in developing new pharmaceuticals (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Novel Access Routes to Derivatives
- Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives : A novel route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives starting from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, showcasing the utility of this compound in synthesizing complex heterocyclic systems with potential bioactivity, was developed. This approach underlines the compound's role in expanding the chemical space for drug discovery and development (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Properties
IUPAC Name |
5-bromo-2-chloro-N-phenylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3/c11-8-6-13-10(12)15-9(8)14-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUZAJOBLJQQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464859 | |
Record name | 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280581-50-2 | |
Record name | 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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